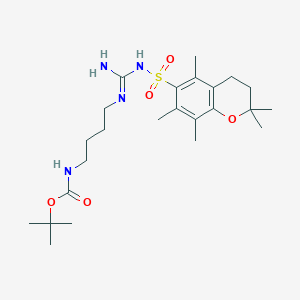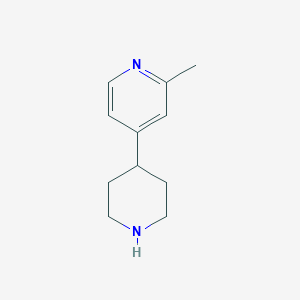![molecular formula C18H13F3N2O2S B12333559 (5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B12333559.png)
(5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a benzyloxyamino group and a trifluoromethylphenyl group further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolone Core: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazolone ring.
Introduction of the Benzyloxyamino Group: The benzyloxyamino group is introduced through a nucleophilic substitution reaction, where a benzyloxyamine reacts with an appropriate intermediate.
Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is incorporated via a condensation reaction with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzyloxyamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one: shares similarities with other thiazolone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H13F3N2O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2E,5Z)-2-phenylmethoxyimino-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)14-9-5-4-8-13(14)10-15-16(24)22-17(26-15)23-25-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,22,23,24)/b15-10- |
InChI Key |
OLMUDCIHIRDCAM-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C/2\NC(=O)/C(=C/C3=CC=CC=C3C(F)(F)F)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)CON=C2NC(=O)C(=CC3=CC=CC=C3C(F)(F)F)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(4-methyl-6-oxo-1,3,5-triazinan-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate](/img/structure/B12333480.png)

![methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B12333492.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12333531.png)
![Tert-butyl 6-methoxy-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12333532.png)
![ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12333535.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12333543.png)
![(2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoic acid](/img/structure/B12333547.png)
![(2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide](/img/structure/B12333551.png)




